Lipophilicity Differentiation: 5-Methyl Isomer Exhibits Lower XLogP (2.2) vs. 6-Methyl Positional Isomer (2.54)
The 5-methyl positional isomer (target compound) exhibits a computed XLogP3-AA of 2.2, which is 0.34 log units lower than the 6-methyl positional isomer (LogP = 2.54) [1]. This represents a ~14% reduction in computed lipophilicity, attributable to the proximity of the C5 methyl group to the electron-withdrawing ring junction nitrogen, which modulates the overall polarity of the quinazolinone core. In drug-discovery contexts, a ΔlogP of 0.3–0.5 units can meaningfully influence membrane permeability, plasma protein binding, and off-target promiscuity profiles [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA / LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.2 (PubChem computed) |
| Comparator Or Baseline | 3-bromo-6-methyl-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one (CAS 918815-58-4): LogP = 2.54460 (ChemSrc) |
| Quantified Difference | ΔLogP = 0.34 (5-methyl isomer is less lipophilic by ~14%) |
| Conditions | Computed values: PubChem XLogP3 3.0 algorithm vs. ChemSrc computed LogP |
Why This Matters
Lower lipophilicity in the 5-methyl isomer may translate to improved aqueous solubility and reduced non-specific protein binding compared to the 6-methyl analog, making it preferable for assays where these parameters are critical.
- [1] PubChem Compound Summary CID 73994732: 3-bromo-5-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one. Computed Properties section. National Center for Biotechnology Information (2025). View Source
